molecular formula C9H6N4 B170464 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile CAS No. 158020-84-9

2-(1H-imidazol-1-yl)pyridine-4-carbonitrile

Cat. No.: B170464
CAS No.: 158020-84-9
M. Wt: 170.17 g/mol
InChI Key: CMVWKPYQUABASZ-UHFFFAOYSA-N
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Description

“2-(1H-imidazol-1-yl)pyridine-4-carbonitrile” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole-containing compounds like “this compound” has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazole-containing compounds are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring and a pyridine ring . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole-containing compounds like “this compound” show a broad range of chemical reactions due to their amphoteric nature, i.e., they show both acidic and basic properties . They participate in various types of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical and Chemical Properties Analysis

“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular weight is 145.16 g/mol .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

2-(1H-imidazol-1-yl)pyridine-4-carbonitrile and its derivatives have been extensively utilized in the synthesis of novel compounds with diverse chemical structures and potential applications. For instance, a novel series of compounds incorporating this structure has been synthesized, demonstrating the versatility of this chemical in creating new molecular entities with specific characteristics, potentially useful in various scientific applications (Khalifa, Al-Omar, & Ali, 2017).

Antioxidant and Antimicrobial Activities

Compounds derived from this compound have been investigated for their antioxidant and antimicrobial properties. Specifically, certain derivatives were synthesized and evaluated, showing promising antioxidant activities as well as significant activity against various bacterial and fungal strains. This highlights the potential of these compounds in therapeutic and pharmaceutical research (Bassyouni et al., 2012).

Fluorescent Probes for Mercury Ion Detection

Derivatives of this compound have been utilized in the development of efficient fluorescent probes for mercury ion detection, both in acetonitrile and buffered aqueous solutions. This application is crucial in environmental monitoring and the development of sensitive diagnostic tools (Shao et al., 2011).

Photophysical Properties and Quantum-Chemical Investigations

The photophysical properties of fluorescent dyes derived from this compound have been studied, revealing interesting photophysical characteristics. These studies are supported by quantum-chemical investigations, providing a deeper understanding of the optical and solvatochromic properties of these compounds. Such investigations are essential for the development of new materials with specific optical properties (Pordel et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Compounds incorporating this compound have shown potential as enzyme inhibitors, specifically as cathepsin S inhibitors. Such inhibitors are valuable in therapeutic applications, especially in treating diseases where the modulation of enzyme activity is beneficial (Cai et al., 2010).

Properties

IUPAC Name

2-imidazol-1-ylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-6-8-1-2-12-9(5-8)13-4-3-11-7-13/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVWKPYQUABASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598788
Record name 2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158020-84-9
Record name 2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-cyanopyridine (4.0 g, 28.9 mmol), imidazole (7.9 g, 115 mmol) and N-methyl-2-pyrrolidinone (50 ml) was heated at 150° C. for 58 hours. The solvent was removed by distillation and the residue was partitioned between chloroform and water. The organic layer was separated and the aqueous layer was extracted with chloroform (2×100 ml). The organic layers were combined and the solvent was removed in vacuo. The residue was triturated with ether and a solid was collected by filtration. The solid residue was purified by column chromatography eluting with hexanes/acetone (1/1) to afford 1.2 g (24%) of 2-(1-imidazolyl)-4-cyanopyridine as a tan solid, m.p. 146°-147° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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